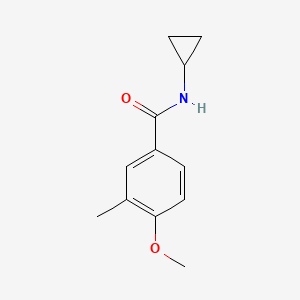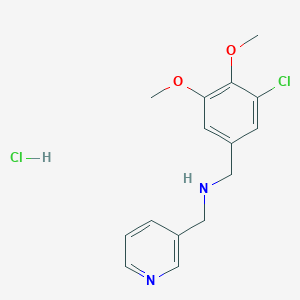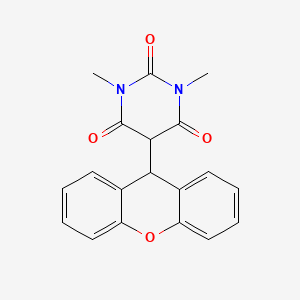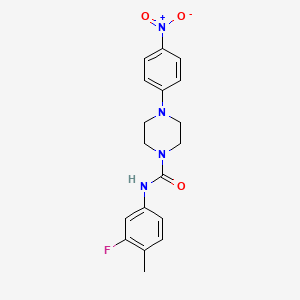
N-cyclopropyl-4-methoxy-3-methylbenzamide
Overview
Description
N-cyclopropyl-4-methoxy-3-methylbenzamide: is an organic compound with the molecular formula C12H15NO2 It is a benzamide derivative characterized by the presence of a cyclopropyl group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-3-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropylamine to yield this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures, including spectroscopic analysis and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-cyclopropyl-4-hydroxy-3-methylbenzamide.
Reduction: The benzamide group can be reduced to form the corresponding amine, N-cyclopropyl-4-methoxy-3-methylbenzylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-cyclopropyl-4-hydroxy-3-methylbenzamide.
Reduction: N-cyclopropyl-4-methoxy-3-methylbenzylamine.
Substitution: N-cyclopropyl-4-halogen-3-methylbenzamide.
Scientific Research Applications
N-cyclopropyl-4-methoxy-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-cyclopropyl-4-methoxy-3-methylbenzamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-methoxybenzamide: Lacks the methyl group on the benzene ring.
N-cyclopropyl-3-methylbenzamide: Lacks the methoxy group on the benzene ring
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9(3-6-11(8)15-2)12(14)13-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXGSCHYDBZPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{2-[(4-tert-butylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4871748.png)
![Tert-butyl 4-[(2-methylquinolin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4871749.png)
![(5E)-3-(3-chlorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B4871754.png)

![N~1~-ALLYL-2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B4871767.png)
![2-[4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4871774.png)
![3-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide](/img/structure/B4871786.png)

![2-{2-[(3,5-dichloro-2-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4871810.png)
![2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4871811.png)
![3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4871827.png)

![2-[2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4871844.png)
![1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4871853.png)
